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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for performing Chromatin

Immunoprecipitation (ChIP) to analyze the histone modification H4K16ac (acetylation of

histone H4 at lysine 16). This protocol is designed for researchers in academia and industry

investigating epigenetic modifications and their roles in gene regulation, disease pathogenesis,

and as potential therapeutic targets.

Introduction
Histone H4 lysine 16 acetylation (H4K16ac) is a critical epigenetic mark primarily associated

with active gene transcription and euchromatin. It is uniquely catalyzed by the histone

acetyltransferase MOF (males absent on the first). Dysregulation of H4K16ac levels has been

implicated in various diseases, including cancer and developmental disorders. Furthermore,

H4K16ac plays a crucial role in the DNA damage response, where its presence is vital for the

recruitment of repair machinery. ChIP followed by quantitative PCR (ChIP-qPCR) or

sequencing (ChIP-seq) are powerful techniques to investigate the genomic localization of

H4K16ac and its dynamics under different cellular conditions.

Quantitative Data Summary
The following table summarizes typical quantitative parameters for a successful H4K16ac ChIP

experiment. These values can serve as a starting point and may require optimization

depending on the cell type and experimental goals.
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Parameter Recommended Range Notes

Starting Cell Number
1 x 10^6 - 2 x 10^7 cells per

immunoprecipitation (IP)

Optimization is recommended.

Fewer cells can be used with

more sensitive downstream

applications. For example, one

protocol suggests starting with

2 x 10^6 cells per pulldown.[1]

H4K16ac Antibody 1 - 10 µg per IP

The optimal antibody

concentration should be

determined by titration. Some

protocols recommend using 10

µl of antibody per IP.

Chromatin Shear Size 200 - 1000 bp

Sonication or enzymatic

digestion should be optimized

to achieve this fragment size

range for optimal resolution.

Protein A/G Beads 20 - 50 µL of bead slurry per IP

The amount may vary

depending on the bead type

and manufacturer.

Input Chromatin
1 - 10% of total chromatin per

IP

This serves as a control for

normalization of the ChIP-

qPCR data.

Expected DNA Yield 1 - 10 ng per IP

Yields are highly dependent on

the abundance of the H4K16ac

mark at the target loci and the

efficiency of the IP.

Experimental Protocol: H4K16ac Chromatin
Immunoprecipitation
This protocol is adapted for cultured mammalian cells.

I. Cell Culture and Crosslinking
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Culture cells to 70-80% confluency in the appropriate medium.

To crosslink proteins to DNA, add formaldehyde directly to the culture medium to a final

concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).

Incubate for 10 minutes at room temperature with gentle shaking.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM (e.g.,

add 0.5 mL of 2.5 M glycine to 10 mL of medium).

Incubate for 5 minutes at room temperature with gentle shaking.

Scrape the cells and transfer the cell suspension to a conical tube.

Centrifuge at 1,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with ice-cold PBS.

II. Cell Lysis and Chromatin Shearing
Resuspend the cell pellet in 1 mL of Cell Lysis Buffer.

Incubate on ice for 10 minutes.

Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.

Discard the supernatant and resuspend the nuclear pellet in 500 µL of Nuclear Lysis Buffer.

Incubate on ice for 10 minutes.

Shear the chromatin by sonication. The sonication conditions (power, duration, and number

of cycles) must be optimized for each cell type and sonicator to achieve fragments between

200 and 1000 bp.

After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

Transfer the supernatant containing the sheared chromatin to a new tube. This is the

chromatin lysate.
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III. Immunoprecipitation
Take a 1-10% aliquot of the chromatin lysate to serve as the "input" control and store it at

-20°C.

Dilute the remaining chromatin lysate 1:10 with ChIP Dilution Buffer.

Add 1-10 µg of H4K16ac antibody to the diluted chromatin.

Incubate overnight at 4°C with rotation.

Add 20-50 µL of pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.

Incubate for 2-4 hours at 4°C with rotation.

IV. Washing and Elution
Place the tubes on a magnetic rack to capture the beads.

Carefully remove and discard the supernatant.

Perform the following series of washes by adding 1 mL of each buffer, rotating for 5 minutes

at 4°C, capturing the beads on a magnetic rack, and discarding the supernatant:

Low Salt Wash Buffer (2 washes)

High Salt Wash Buffer (1 wash)

LiCl Wash Buffer (1 wash)

TE Buffer (2 washes)

After the final wash, elute the chromatin from the beads by adding 250 µL of fresh Elution

Buffer and incubating at 65°C for 15 minutes with gentle vortexing.

Capture the beads on a magnetic rack and transfer the supernatant (the eluate) to a new

tube.

Repeat the elution step and pool the eluates.
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V. Reverse Crosslinking and DNA Purification
To the eluted chromatin and the "input" sample, add NaCl to a final concentration of 200 mM.

Incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.

Add 10 µg of RNase A and incubate at 37°C for 30 minutes.

Add 20 µg of Proteinase K and incubate at 45°C for 1 hour.

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by

ethanol precipitation.

Resuspend the purified DNA in 30-50 µL of nuclease-free water.

VI. Analysis
The purified DNA can be analyzed by qPCR using primers specific to target gene promoters or

by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathway and Experimental Workflow
MOF-Mediated H4K16 Acetylation in DNA Damage
Response
H4K16ac, catalyzed by the histone acetyltransferase MOF, is a key player in the cellular

response to DNA double-strand breaks (DSBs).[2][3][4] Upon DNA damage, MOF is recruited

to the break sites, leading to an increase in H4K16ac. This acetylation event is crucial for the

recruitment of downstream DNA repair factors, such as MDC1, which in turn facilitates the

accumulation of other repair proteins like 53BP1 and BRCA1, promoting efficient DNA repair.[2]
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Caption: MOF-mediated H4K16ac in the DNA damage response pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1192814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H4K16ac ChIP Experimental Workflow
The following diagram illustrates the major steps involved in the H4K16ac ChIP protocol.

Start: Cultured Cells

1. Formaldehyde Crosslinking

2. Cell & Nuclear Lysis

3. Chromatin Shearing (Sonication)

4. Immunoprecipitation with H4K16ac Antibody

5. Capture with Protein A/G Beads

6. Serial Washes

7. Elution

8. Reverse Crosslinking

9. DNA Purification

10. Downstream Analysis (qPCR or Sequencing)
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Caption: Step-by-step workflow of the H4K16ac ChIP experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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